molecular formula C18H22N2O5S B2427519 (Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 865174-40-9

(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2427519
CAS No.: 865174-40-9
M. Wt: 378.44
InChI Key: ZNQSARRTTMSKFC-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C18H22N2O5S and its molecular weight is 378.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-3-22-8-7-20-14-6-5-13(24-4-2)11-16(14)26-18(20)19-17(21)15-12-23-9-10-25-15/h5-6,11-12H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQSARRTTMSKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. Its unique structure includes multiple functional groups that suggest potential biological activity. This article reviews the biological activity of this compound based on diverse sources, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N2O5SC_{22}H_{24}N_{2}O_{5}S with a complex structure that includes a benzo[d]thiazole core and a dioxine moiety. The presence of ethoxy and carboxamide groups enhances its solubility and reactivity, making it a candidate for various biological applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes associated with cancer cell proliferation, indicating potential anticancer properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with other benzo[d]thiazole derivatives:

CompoundStructureBiological ActivityNotes
(Z)-N-(6-ethoxybenzo[d]thiazol-2(3H)-ylidene)Lacks ethoxyethyl groupModerate anticancer activityLess soluble than the target compound
3-(2-ethoxyethyl)benzo[d]thiazol-2-amineSimilar ethoxyethyl groupAntimicrobial activityDifferent substitution pattern affects reactivity
N-(6-ethoxybenzo[d]thiazol-2-ylidene)pivalamideSimilar core structureLimited anticancer activityLacks the dioxine moiety

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties compared to these analogs.

Case Studies

Several case studies highlight the biological potential of related compounds:

  • Urolithin Derivatives : A study on urolithin derivatives showed significant inhibitory effects on phosphodiesterase II (PDE2), suggesting that structural modifications can enhance biological activity .
  • Benzothiazole Derivatives : Research has demonstrated that benzothiazole derivatives exhibit broad-spectrum antibacterial and antifungal activities, which may extend to our compound due to structural similarities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.